molecular formula C7H12N2O B1320979 (1-Isopropyl-1H-imidazol-5-YL)methanol CAS No. 80304-46-7

(1-Isopropyl-1H-imidazol-5-YL)methanol

Cat. No. B1320979
CAS RN: 80304-46-7
M. Wt: 140.18 g/mol
InChI Key: ONPSVGKOIVAXHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-Isopropyl-1H-imidazol-5-YL)methanol” is a chemical compound with the molecular formula C7H12N2O . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “(1-Isopropyl-1H-imidazol-5-YL)methanol” is represented by the SMILES string OCC1=CN=CN1C(C)C . The InChI code for this compound is 1S/C7H12N2O/c1-6(2)9-5-8-3-7(9)4-10/h3,5-6,10H,4H2,1-2H3 .

Scientific Research Applications

  • Synthesis of Novel Compounds :

    • (1-Isopropyl-1H-imidazol-5-YL)methanol and similar compounds have been used as precursors in the synthesis of various biomimetic chelating ligands (Gaynor, McIntyre, & Creutz, 2023).
    • It plays a role in the synthesis of substituted imidazopyrazines, where its nitrogen atom intercepts the nascent nitrilium ion, directing the reaction towards the formation of imidazopyrazines (Galli et al., 2019).
  • Chelating Ligands and Coordination Chemistry :

    • The compound is used in the preparation of bipyridine analogues for conjugate formation with the 99mTc(I)-tricarbonyl complex, a process relevant in coordination chemistry (Schweifer et al., 2010).
  • Crystal Structure Studies :

    • The compound has been involved in studies to understand crystal structures of various imidazole derivatives, contributing to a deeper understanding of molecular geometry and interactions (Fernandes et al., 2007).
  • Solvation Process and Solute-Solvent Interactions :

    • Research on the solvation process and solute-solvent interactions of imidazole compounds, including 1-Isopropyl-imidazole, provides insights into the thermodynamics and intermolecular interactions in various solvents (Herrera-Castro & Torres, 2019).
  • Corrosion Inhibition Studies :

    • Imidazole-based molecules, similar to 1-Isopropyl-imidazole, have been studied for their potential as corrosion inhibitors in acidic mediums, which is significant in materials science (Costa et al., 2021).
  • Antimicrobial Activity :

    • Derivatives of imidazole, including those similar to 1-Isopropyl-1H-imidazol-5-YL)methanol, have been synthesized and evaluated for their antimicrobial activity, which is important in pharmaceutical and medicinal chemistry (Maheta, Patel, & Naliapara, 2012).
  • Catalysis and Green Chemistry :

    • Imidazole derivatives, akin to 1-Isopropyl-imidazol-5-YL)methanol, are explored as catalysts in the synthesis of organic compounds, contributing to green chemistry and sustainable synthesis methods (Nazari et al., 2014).

Safety And Hazards

“(1-Isopropyl-1H-imidazol-5-YL)methanol” is classified under GHS07. It has hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective clothing and eye protection .

properties

IUPAC Name

(3-propan-2-ylimidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-6(2)9-5-8-3-7(9)4-10/h3,5-6,10H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPSVGKOIVAXHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20608820
Record name [1-(Propan-2-yl)-1H-imidazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Isopropyl-1H-imidazol-5-YL)methanol

CAS RN

80304-46-7
Record name [1-(Propan-2-yl)-1H-imidazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 5.0M nitric acid (81 ml) was added sodium nitrite (248 mg), and 5-hydroxymethyl-1-isopropyl-2-mercaptoimidazole (15.5 g) was added by portions at 0° C. The mixture was allowed to be at room temperature and the mixture was stirred for 2 hours, and water (100 ml) was added to the mixture. The mixture was neutralized with potassium carbonate at 0° C., and the solvent was distilled off under reduced pressure. Ethanol was added to the mixture, and the insolubles were filtered off, and the solvent was distilled off under reduced pressure. To the obtained residue was added methanol-ethyl acetate, and basic silica gel was added to the mixture. This mixture was purified by basic silica gel column chromatography (methanol-ethyl acetate=1:8) to obtain solid, which was recrystallized from diisopropyl ether-ethyl acetate, to give 5-hydroxymethyl-1-isopropylimidazole (4.84 g) as brown crystals.
Quantity
81 mL
Type
reactant
Reaction Step One
Quantity
248 mg
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1.68 g (0.01 mol) of 1-isopropyl-5-carbmethoxyimidazole is suspended in 5 ml of water. To the suspension are added 0.8 g (0.02 mol) of sodium hydroxide and 4 ml of ~37% aqueous formaldehyde. The resultant mixture is heated to reflux for 2 hours. After completion of the reaction, the solvent is stripped off, and the residue is extracted with ethyl acetate and concentrated to give 1-isopropyl-5-hydroxymethylimidazole as a solid, m.p. 83°-84° C.
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.